![molecular formula C17H23BO2 B13412325 2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)
2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a cyclopropane ring fused to an indene moiety, with a dioxaborolane group attached. This structure imparts the compound with distinct chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the spirocyclic core followed by the introduction of the dioxaborolane group. One common method involves the cyclopropanation of an indene derivative, followed by the reaction with a boronic ester to form the dioxaborolane moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases related to epigenetic modifications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can alter gene expression and has potential therapeutic implications .
類似化合物との比較
Similar Compounds
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine: Another spirocyclic compound with similar structural features but different functional groups.
Spirocyclic tranylcypromine derivatives: These compounds also feature spirocyclic structures and are potent LSD1 inhibitors.
Uniqueness
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a cyclopropane ring, an indene moiety, and a dioxaborolane group.
特性
分子式 |
C17H23BO2 |
|---|---|
分子量 |
270.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-spiro[1,2-dihydroindene-3,1'-cyclopropane]-4-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)13-7-5-6-12-8-9-17(10-11-17)14(12)13/h5-7H,8-11H2,1-4H3 |
InChIキー |
GTJMGPPHLKBGMT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCC34CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


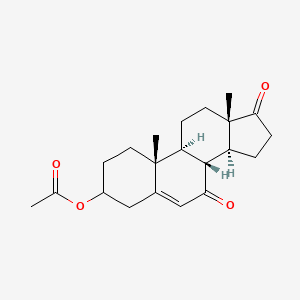


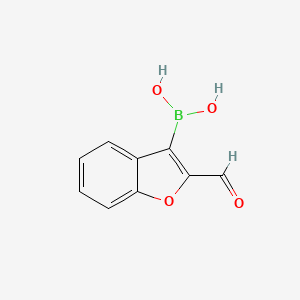
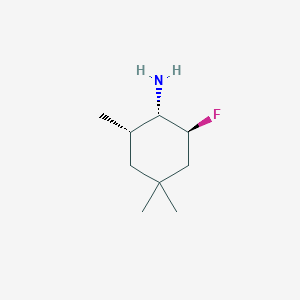

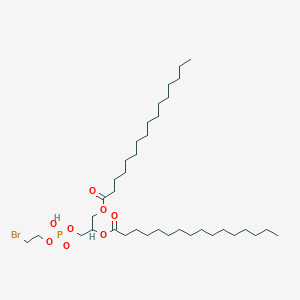
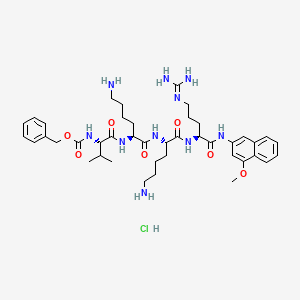
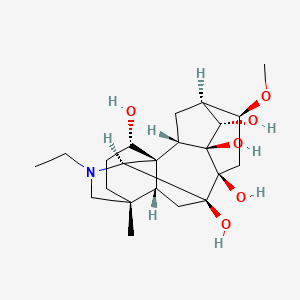
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)

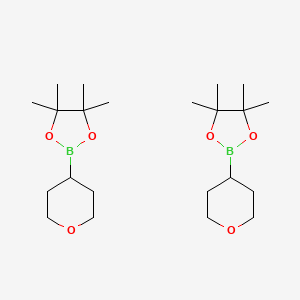
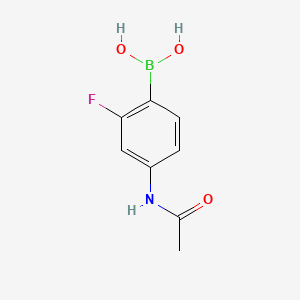
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
